Dimethyl (3-fluoro-2-oxoheptyl)phosphonate

Overview

Description

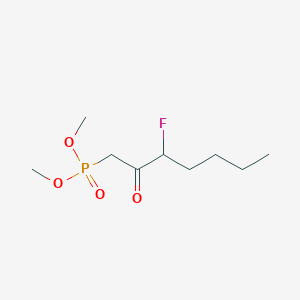

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C9H18FO4P. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is primarily synthesized through the condensation reaction of difluoroacetic acid heptyl ester and phosphonyl chloride[2][2]. The reaction typically involves the following steps:

Reaction of difluoroacetic acid heptyl ester with phosphonyl chloride: This step is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.

Scientific Research Applications

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate has several applications in scientific research, including:

Organic Synthesis: It is used as a catalyst in addition reactions involving allylic, olefinic, and acetylenic compounds.

Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of other organic compounds, including prostaglandins and specific inhibitors of endocannabinoid biosynthesis.

Mechanism of Action

The mechanism of action of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate involves its role as a catalyst or intermediate in organic reactions. It facilitates the formation of carbon-phosphorus bonds through nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate can be compared with other similar compounds, such as:

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound has two fluorine atoms at the 3-position, making it more reactive in certain chemical reactions.

Dimethyl (3,3-difluoro-2,2-dihydroxyheptyl)phosphonate: This compound contains additional hydroxyl groups, which can influence its reactivity and solubility properties.

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications in organic synthesis and catalysis.

Biological Activity

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a phosphonate group, which is known for its stability and ability to mimic phosphate groups in biological systems. This property is critical for its interaction with various biological targets.

Mechanisms of Biological Activity

Phosphonates, including this compound, often act as prodrugs. They can be converted into biologically active forms through enzymatic processes. The phosphonate moiety allows these compounds to exhibit significant cellular uptake and bioactivity, particularly in antiviral and anticancer applications. The biological activity is largely attributed to their ability to interfere with nucleic acid metabolism and cellular signaling pathways.

Therapeutic Applications

- Antiviral Activity : Phosphonates have been widely studied for their antiviral properties. They can inhibit viral replication by mimicking natural substrates involved in nucleotide metabolism.

- Antitumor Activity : Some studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Anti-inflammatory Effects : There is emerging evidence that phosphonates can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of various phosphonates against HIV and HCV. This compound was included in the screening, demonstrating significant inhibition of viral replication at low micromolar concentrations. The study highlighted its mechanism of action involving interference with viral reverse transcriptase activity.

Study 2: Antitumor Potential

In a preclinical model of breast cancer, this compound was administered to evaluate its effects on tumor growth. Results indicated a reduction in tumor size and an increase in apoptosis markers within the tumor tissues. This suggests that the compound may induce cell death in malignant cells through phosphonate-mediated pathways.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of reverse transcriptase | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Safety and Toxicity

While this compound shows promise in various therapeutic areas, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to evaluate long-term effects and potential toxic metabolites.

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3-fluoroheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FO4P/c1-4-5-6-8(10)9(11)7-15(12,13-2)14-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYAQFMNDZGODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531606 | |

| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-32-2 | |

| Record name | Dimethyl P-(3-fluoro-2-oxoheptyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.